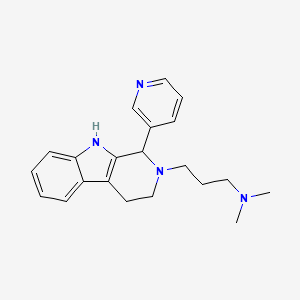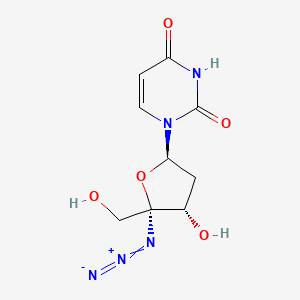
Uridine, 4'-azido-2'-deoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine, 4’-azido-2’-deoxy- is a modified nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and molecular biology. This compound is structurally similar to uridine, a naturally occurring nucleoside, but features an azido group at the 4’ position and lacks a hydroxyl group at the 2’ position. These modifications confer unique chemical and biological properties, making it a valuable tool in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of uridine, 4’-azido-2’-deoxy- typically involves the modification of a uridine precursor. One common method includes the use of epoxidation followed by nucleophilic opening to introduce the azido group at the 4’ position . The deoxygenation of the 2’-hydroxyl group is often performed as one of the final steps in the synthesis .
Industrial Production Methods
Industrial production methods for uridine, 4’-azido-2’-deoxy- are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve the use of automated synthesis equipment and high-purity reagents to ensure consistency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Uridine, 4’-azido-2’-deoxy- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through cycloaddition reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions
Epoxidation Reagents: Dimethyldioxirane (DMDO) or meta-chloroperbenzoic acid (m-CPBA) for the initial epoxidation step.
Nucleophilic Reagents: Sodium azide for the nucleophilic opening of the epoxide.
Reducing Agents: Hydrogen gas with a palladium catalyst for the reduction of the azido group.
Major Products Formed
Aplicaciones Científicas De Investigación
Uridine, 4’-azido-2’-deoxy- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of uridine, 4’-azido-2’-deoxy- involves its incorporation into nucleic acids, where it can cause chain termination or the formation of defective nucleic acids . This compound can also inhibit enzymes involved in nucleic acid synthesis, leading to disruptions in cellular replication and transcription processes . The azido group plays a crucial role in these mechanisms by participating in various chemical reactions that modify the nucleic acid structure .
Comparación Con Compuestos Similares
Similar Compounds
2’-Azido-2’-deoxyuridine: Similar in structure but with the azido group at the 2’ position.
2’-Azido-2’-deoxycytidine: Contains a cytosine base instead of uracil.
4’-Azidocytidine: Similar modification at the 4’ position but retains the hydroxyl group at the 2’ position.
Uniqueness
Uridine, 4’-azido-2’-deoxy- is unique due to the specific placement of the azido group at the 4’ position and the absence of the 2’-hydroxyl group. These structural features confer distinct chemical reactivity and biological activity, making it a valuable tool in various research applications .
Propiedades
Número CAS |
130108-75-7 |
|---|---|
Fórmula molecular |
C9H11N5O5 |
Peso molecular |
269.21 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-5-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N5O5/c10-13-12-9(4-15)5(16)3-7(19-9)14-2-1-6(17)11-8(14)18/h1-2,5,7,15-16H,3-4H2,(H,11,17,18)/t5-,7+,9+/m0/s1 |
Clave InChI |
HQMDKFQJGGNORX-MTQIGAJGSA-N |
SMILES isomérico |
C1[C@@H]([C@](O[C@H]1N2C=CC(=O)NC2=O)(CO)N=[N+]=[N-])O |
SMILES canónico |
C1C(C(OC1N2C=CC(=O)NC2=O)(CO)N=[N+]=[N-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


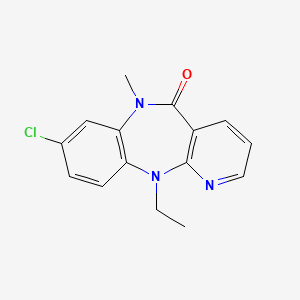
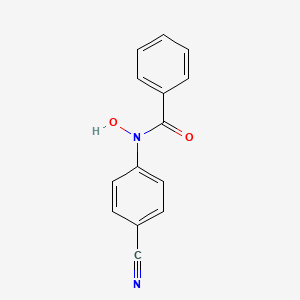
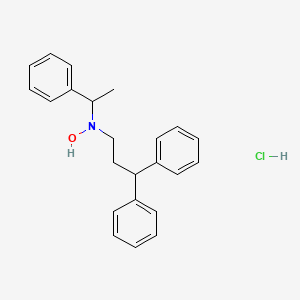



![S-[3-[3-acetylsulfanylpropyl(dimethyl)silyl]propyl] ethanethioate](/img/structure/B12800037.png)

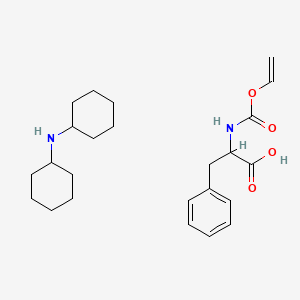


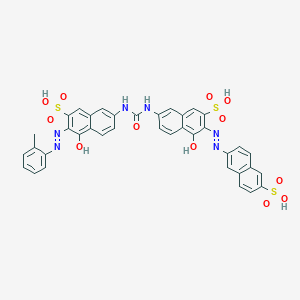
![1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone](/img/structure/B12800069.png)
